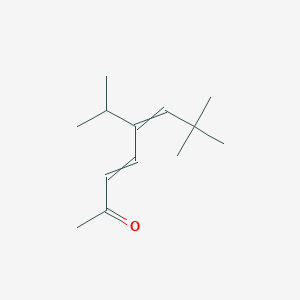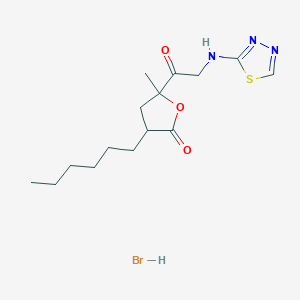
C15H24BrN3O3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Ce composé est une molécule organique complexe contenant des atomes de brome, d'azote, d'oxygène et de soufre. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-[(1R)-1-(4-bromophényl)propyl]-3-[3-(N-méthylméthanesulfonamido)propyl]urée implique plusieurs étapes. L'étape initiale comprend généralement la préparation de l'intermédiaire bromophénylpropyle, suivie de l'introduction du groupe N-méthylméthanesulfonamido. L'étape finale implique la formation de la liaison urée dans des conditions contrôlées. Les conditions réactionnelles nécessitent souvent des températures, des solvants et des catalyseurs spécifiques pour assurer un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Ces méthodes assurent une qualité et une évolutivité constantes. L'utilisation de techniques de purification avancées telles que la chromatographie et la cristallisation est essentielle pour obtenir le produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-[(1R)-1-(4-bromophényl)propyl]-3-[3-(N-méthylméthanesulfonamido)propyl]urée subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et les solvants tels que l'éthanol, le méthanol et le dichlorométhane. Les conditions de réaction, telles que la température, la pression et le pH, sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés bromophénylpropyliques, tandis que la réduction peut produire des dérivés aminés .
Applications de recherche scientifique
Le 1-[(1R)-1-(4-bromophényl)propyl]-3-[3-(N-méthylméthanesulfonamido)propyl]urée est largement utilisé dans la recherche scientifique en raison de ses propriétés chimiques polyvalentes. Voici quelques-unes de ses applications :
Chimie : Utilisé comme réactif dans la synthèse organique et la catalyse.
Biologie : Employé dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du 1-[(1R)-1-(4-bromophényl)propyl]-3-[3-(N-méthylméthanesulfonamido)propyl]urée implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber certaines enzymes ou certains récepteurs, entraînant des modifications des voies cellulaires et des effets physiologiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
1-[(1R)-1-(4-bromophenyl)propyl]-3-[3-(N-methylmethanesulfonamido)propyl]urea is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[(1R)-1-(4-bromophenyl)propyl]-3-[3-(N-methylmethanesulfonamido)propyl]urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au 1-[(1R)-1-(4-bromophényl)propyl]-3-[3-(N-méthylméthanesulfonamido)propyl]urée comprennent :
- 1-[(1R)-1-(4-bromophényl)propyl]-3-[3-(N-méthylméthanesulfonamido)propyl]amine
- 1-[(1R)-1-(4-bromophényl)propyl]-3-[3-(N-méthylméthanesulfonamido)propyl]carbamate .
Unicité
L'unicité du 1-[(1R)-1-(4-bromophényl)propyl]-3-[3-(N-méthylméthanesulfonamido)propyl]urée réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C15H24BrN3O3S |
|---|---|
Poids moléculaire |
406.3 g/mol |
Nom IUPAC |
3-hexyl-5-methyl-5-[2-(1,3,4-thiadiazol-2-ylamino)acetyl]oxolan-2-one;hydrobromide |
InChI |
InChI=1S/C15H23N3O3S.BrH/c1-3-4-5-6-7-11-8-15(2,21-13(11)20)12(19)9-16-14-18-17-10-22-14;/h10-11H,3-9H2,1-2H3,(H,16,18);1H |
Clé InChI |
TYIDDGRIJUMSPE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC(OC1=O)(C)C(=O)CNC2=NN=CS2.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


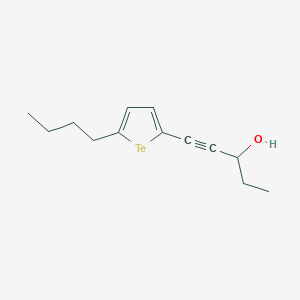
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B12623333.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)

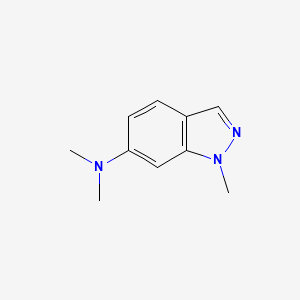
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)
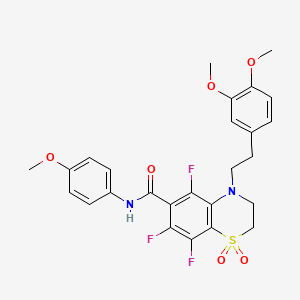

![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
